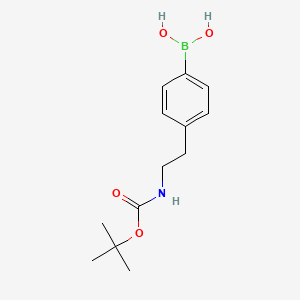

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid

Description

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid (CAS: 1310481-47-0) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group para-substituted on the phenyl ring. This compound is widely used in medicinal chemistry and catalysis, particularly in rhodium-catalyzed coupling reactions with silyl glyoxylates . Its Boc group enhances stability during synthetic processes, making it a valuable intermediate for peptide modifications and drug discovery .

Properties

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYILTVMRTVCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-bromoaniline.

Protection: The amino group of 4-bromoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-bromo-N-Boc-aniline.

Coupling Reaction: The protected aniline undergoes a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Key Reactivity Features

The compound exhibits three primary reaction pathways:

-

Suzuki-Miyaura cross-coupling via the boronic acid group

-

Boronate ester formation with diols

-

Amide bond formation at the Boc-protected amine

Critical structural features driving reactivity:

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms biaryl structures essential in pharmaceutical intermediates:

Representative Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (0.5-2 mol%) | |

| Base | K₂CO₃ or NaHCO₃ | |

| Solvent | THF/H₂O (3:1) | |

| Temperature | 60-80°C | |

| Yield Range | 65-92% |

Notable Applications:

-

Synthesis of methylphenidate analogs via three-component coupling

-

Construction of peptidomimetic structures in malaria drug research

Boronate Ester Formation

The compound forms stable complexes with 1,2- and 1,3-diols through reversible covalent bonding:

Experimental Data:

Mechanism involves tetrahedral boronate intermediate formation:

(pH-dependent equilibrium)

Amide Bond Formation

The Boc-protected amine undergoes controlled deprotection and coupling:

Stepwise Functionalization:

Key Limitations:

-

Steric hindrance from ethyl spacer reduces coupling efficiency with bulky substrates

-

Boronic acid group requires protection during amide formation (e.g., as MIDA boronate)

Catalytic Systems and Optimization

Comparative performance in cross-coupling reactions:

| Catalyst System | Turnover Number (TON) | Reaction Time | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 45–60 | 12–24 hr | |

| Pd(dppf)Cl₂ | 80–110 | 6–8 hr | |

| NiCl₂(dppe) | 20–35 | 24–48 hr |

Solvent Effects:

-

Pure aqueous systems reduce yield to ≤40% due to boronic acid protodeboronation

Stability and Handling

Critical storage parameters from experimental data:

| Condition | Stability | Reference |

|---|---|---|

| Ambient (air) | <72 hr | |

| Argon, -20°C | >6 months | |

| Aqueous pH 2–5 | Stable for weeks | |

| pH >8.5 | Rapid degradation |

Protodeboronation occurs via:

(Base-accelerated pathway)

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- The compound is primarily used as a reagent in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Applications

Biomolecular Sensors

- The ability of boronic acids to form reversible covalent bonds with diols allows this compound to be utilized in developing sensors for biomolecules such as glucose and nucleotides. These sensors are vital for monitoring biological processes and disease states.

Anticancer Properties

- Research indicates that boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells. Studies have shown that compounds similar to (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid exhibit promising anticancer effects by targeting specific cellular pathways involved in cancer progression .

Case Study 1: Development of Glucose Sensors

A study demonstrated the effectiveness of boronic acid derivatives, including this compound, in binding selectively to glucose over other sugars. This property was exploited to create a glucose sensor with high specificity and sensitivity, crucial for diabetes management.

| Compound | Binding Constant (M) |

|---|---|

| This Compound | TBD |

| Phenylboronic Acid | ~5 |

Case Study 2: Anticancer Mechanisms

In vitro studies highlighted the compound's ability to induce apoptosis in various cancer cell lines by modulating proteasome activity. The results indicated that treatment with this compound led to significant reductions in cell viability, showcasing its potential as an anticancer agent.

| Activity Type | Observations |

|---|---|

| Apoptosis Induction | Significant decrease in cell viability |

| Proteasome Inhibition | Enhanced apoptosis observed |

Mechanism of Action

The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters.

Comparison with Similar Compounds

Structural Modifications in the Aminoalkyl Chain

Compounds with variations in the aminoalkyl chain length and substituents exhibit distinct physicochemical and biological properties:

Key Findings :

- Chain Length : Elongating the alkyl chain (e.g., phenylbutyl to phenylheptyl) increases melting points (>230°C) and enhances hydrophobic interactions, critical for tubulin binding .

- Boc vs. Amide Groups : The Boc group in the target compound improves synthetic versatility, whereas amide-containing analogs (e.g., 6.13–6.15) show stronger intermolecular hydrogen bonding, reflected in higher melting points .

Key Findings :

Comparison with Peptide-Modifying Boronic Acids

Boronic acids with peptide-compatible protecting groups enable chemoselective modifications:

Key Findings :

- Boc vs. Cbz: The Boc group is base-labile, enabling mild deprotection conditions, whereas the Cbz group requires hydrogenolysis, limiting compatibility with sulfur-containing peptides .

Biological Activity

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid, with the CAS number 1310481-47-0, is a boronic acid derivative notable for its biological activity, particularly in enzyme inhibition and drug development. This compound combines a boronic acid functionality with a tert-butoxycarbonyl (Boc) protected amino group, which enhances its versatility in biological applications.

Molecular Formula : C13H20BNO4

Molecular Weight : 265.11 g/mol

Structure : The compound features a phenyl ring substituted with a Boc-protected aminoethyl group, providing sites for chemical modifications and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of protease inhibition, where boronic acids can bind to the active sites of enzymes, effectively blocking their activity. The mechanism involves the formation of stable boronate esters with hydroxyl groups present in target proteins or small molecules.

1. Protease Inhibition

Boronic acids are recognized for their role as protease inhibitors, which are crucial in various biological processes and therapeutic applications. Studies have shown that this compound can inhibit serine proteases, making it a potential candidate for drug development targeting diseases involving protease dysregulation .

2. Drug Development

Research indicates that compounds similar to this compound have been utilized in the development of novel therapeutics for conditions such as cancer and infectious diseases. Its ability to inhibit specific enzymes can be harnessed to design drugs that target resistant strains of bacteria or cancer cells .

Case Study 1: Inhibition of Plasmodium falciparum SUB1

In studies focusing on malaria treatment, peptidic boronic acids were developed as inhibitors against Plasmodium falciparum SUB1. Modifications similar to those found in this compound resulted in improved drug-like properties, including increased selectivity and reduced toxicity .

Case Study 2: Anticancer Activity

Recent investigations into pyrimidine-based drugs demonstrated that derivatives containing boronic acid functionalities exhibit significant anticancer properties. For instance, compounds with similar structural motifs showed potent inhibitory effects against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Safety and Handling

While this compound is valuable in research and therapeutic contexts, it is essential to observe safety precautions due to its classification as harmful if ingested or if it comes into contact with skin or eyes. Proper protective equipment should be used when handling this compound to prevent exposure-related risks .

Q & A

Q. What are the optimal synthetic routes for (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid, considering its Boc-protected amine and boronic acid moieties?

The synthesis involves strategic protection of the amine group and sequential functionalization of the phenyl ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during boronic acid formation, preventing unwanted side reactions. Multicomponent reactions (MCRs), such as the Ugi or Petasis-Borono Mannich reactions, are effective for integrating boronic acids into complex scaffolds while maintaining compatibility with other functional groups (e.g., carboxylic acids, amines) . Boronic esters (e.g., pinacol esters) can stabilize the boronic acid during synthesis, followed by hydrolysis to regenerate the free acid . High-throughput screening using automated liquid handling (e.g., acoustic droplet ejection) accelerates optimization of reaction conditions .

Q. What are the primary stability challenges associated with this compound under aqueous or oxidative conditions?

Boronic acids are prone to oxidation and hydrolysis, degrading into alcohols and boric acid . The Boc group enhances stability by shielding the amine from nucleophilic attack, but the boronic acid moiety remains reactive. Oxidation studies show that boronic esters hydrolyze faster in aqueous media, with degradation rates influenced by diol affinity (e.g., pinacol vs. neopentyl glycol esters) . Storage in anhydrous, acidic conditions (e.g., methanol at 3 mg/mL) minimizes hydrolysis .

Q. What analytical techniques are most reliable for characterizing purity and structure?

- Mass spectrometry (MS): High-throughput MS identifies reaction products and assesses library purity in combinatorial synthesis .

- NMR spectroscopy: Proton NMR monitors oxidation kinetics (e.g., conversion of boronic esters to phenols) and confirms Boc group integrity .

- HPLC: Validates purity, especially for detecting hydrolyzed byproducts (e.g., boric acid) .

Q. What are the key considerations for handling and storing this compound?

Store in inert, anhydrous solvents (e.g., methanol) at low temperatures (-20°C) to prevent hydrolysis. Avoid prolonged exposure to oxygen or basic conditions, which accelerate oxidation and ester cleavage . Use glass vials to minimize leaching from plastic containers.

Advanced Questions

Q. How does the Boc-protected aminoethyl group influence the boronic acid’s reactivity in Suzuki-Miyaura couplings compared to unprotected analogues?

The Boc group reduces steric hindrance and electronic effects on the boronic acid, potentially enhancing cross-coupling efficiency. However, the bulky tert-butyl moiety may slow transmetallation in certain Pd-catalyzed reactions. Computational modeling (e.g., DFT) can predict electronic effects, while competitive binding assays (e.g., alizarin red S) quantify diol affinity changes caused by the Boc group . Comparative studies with deprotected analogues are critical for optimizing catalytic conditions .

Q. In designing protease inhibitors, how does the Boc group affect binding affinity and metabolic stability?

The Boc group acts as a bioisostere for phenolic hydroxyl groups, improving metabolic stability by blocking phase II glucuronidation . However, it may alter hydrogen-bonding interactions critical for enzyme inhibition. Kinetic assays (e.g., Ki determination) and X-ray crystallography reveal binding mode changes in serine proteases, where boronic acids mimic tetrahedral transition states . In vivo pharmacokinetic studies (e.g., plasma concentration monitoring) validate reduced first-pass metabolism .

Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. therapeutic index) be systematically addressed?

- COMPARE analysis: Correlate activity profiles across 39+ cancer cell lines to identify mechanism-specific trends (e.g., tubulin polymerization vs. non-microtubule targets) .

- ROS sensitivity assays: Quantify oxidative degradation products (e.g., BO₂⁻) under physiological conditions to distinguish intrinsic activity from artifact .

- Dose-response normalization: Account for clogP differences affecting cellular uptake; use LC-MS to measure intracellular concentrations .

Q. What strategies mitigate diol interference in glucose-sensing hydrogels or drug delivery systems using this compound?

- pH modulation: Adjust hydrogel pH to favor boronic acid-diol complexation (pKa ~9) while minimizing competition from endogenous polyols .

- Affinity tuning: Incorporate diol competitors (e.g., fructose) to stabilize the gel-drug complex until glucose displaces them .

- Copolymer design: Blend boronic acid monomers with sulfonate groups (e.g., pVPB/NaSS) to enhance selectivity via electrostatic repulsion of interfering anions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.